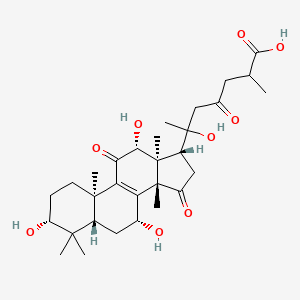

20-Hydroxyganoderic Acid G

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C30H44O9 |

|---|---|

Molecular Weight |

548.7 g/mol |

IUPAC Name |

6-hydroxy-2-methyl-4-oxo-6-[(3R,5S,7R,10R,12R,13S,14S,17R)-3,7,12-trihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanoic acid |

InChI |

InChI=1S/C30H44O9/c1-14(25(37)38)10-15(31)13-28(5,39)18-12-20(34)30(7)21-16(32)11-17-26(2,3)19(33)8-9-27(17,4)22(21)23(35)24(36)29(18,30)6/h14,16-19,24,32-33,36,39H,8-13H2,1-7H3,(H,37,38)/t14?,16-,17-,18+,19-,24+,27-,28?,29-,30-/m1/s1 |

InChI Key |

HHCQRNABFNZPFW-MEOQCLIPSA-N |

Isomeric SMILES |

CC(CC(=O)CC(C)([C@@H]1CC(=O)[C@]2([C@]1([C@H](C(=O)C3=C2[C@@H](C[C@H]4[C@]3(CC[C@H](C4(C)C)O)C)O)O)C)C)O)C(=O)O |

Canonical SMILES |

CC(CC(=O)CC(C)(C1CC(=O)C2(C1(C(C(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)O)C)C)O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Labyrinth of Gold: A Technical Guide to the Biosynthesis of 20-Hydroxyganoderic Acid G

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide illuminates the intricate biosynthetic pathway of 20-Hydroxyganoderic Acid G, a pharmacologically significant triterpenoid (B12794562) from the medicinal mushroom Ganoderma lucidum. This document provides a comprehensive overview of the enzymatic steps, genetic regulation, and experimental methodologies crucial for understanding and potentially engineering the production of this valuable compound.

Introduction: The Mevalonate (B85504) Pathway and the Genesis of Triterpenoids

The journey to this compound begins with the universal mevalonate (MVA) pathway, a fundamental metabolic route for the synthesis of isoprenoids and sterols in fungi.[1][2] This pathway commences with acetyl-CoA and culminates in the formation of the C30 triterpenoid precursor, lanosterol (B1674476).[3][4][5] The initial steps involve the sequential action of several key enzymes, including HMG-CoA synthase and HMG-CoA reductase, the latter being a critical rate-limiting enzyme in the pathway.[1][4] Subsequent enzymatic transformations lead to the synthesis of isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), the fundamental five-carbon building blocks.[1] The condensation of these units, catalyzed by synthases such as farnesyl diphosphate (B83284) synthase (FDPS), ultimately produces squalene (B77637).[1][6] Squalene then undergoes epoxidation and cyclization, mediated by squalene epoxidase (SE) and 2,3-oxidosqualene-lanosterol cyclase (OSC), to yield the foundational tetracyclic triterpenoid, lanosterol.[1][6]

The Post-Lanosterol Modifications: A Cytochrome P450 Symphony

The remarkable diversity of ganoderic acids arises from a series of extensive oxidative modifications of the lanosterol backbone, primarily catalyzed by a superfamily of enzymes known as cytochrome P450 monooxygenases (CYPs).[1][7][8][9] These enzymes are responsible for introducing hydroxyl, keto, and carboxyl groups at various positions on the lanosterol scaffold, leading to a vast array of structurally distinct and biologically active compounds.[10][11]

While the precise, linear pathway to this compound has not been fully elucidated in a single study, a putative pathway can be constructed based on the known functions of characterized CYPs from G. lucidum and the structures of related ganoderic acids. The biosynthesis is a multi-step process involving sequential oxidations at different carbon positions of the lanosterol molecule.

A Putative Biosynthetic Pathway to this compound

The proposed pathway, illustrated below, highlights the key enzymatic transformations starting from lanosterol. It is important to note that the exact order of some steps may vary, and some intermediates may serve as substrates for multiple enzymatic reactions, creating a complex metabolic network.

Caption: A putative biosynthetic pathway for this compound.

Key Enzymes in Ganoderic Acid Biosynthesis

Several cytochrome P450 enzymes have been identified and functionally characterized in G. lucidum, providing crucial insights into the intricate web of ganoderic acid biosynthesis. While a specific C-20 hydroxylase for Ganoderic Acid G has not yet been definitively identified, the functions of other CYPs on the lanosterol skeleton suggest a similar enzymatic logic.

| Enzyme (Gene) | Function | Substrate(s) | Product(s) | Reference(s) |

| CYP5150L8 | Catalyzes a three-step oxidation at C-26 of lanosterol. | Lanosterol | 3-hydroxy-lanosta-8,24-dien-26-oic acid (HLDOA) | [12] |

| CYP5139G1 | C-28 oxidation. | 3-hydroxy-lanosta-8,24-dien-26-oic acid (HLDOA) | 3,28-dihydroxy-lanosta-8,24-dien-26-oic acid (DHLDOA) | [13] |

| CYP512U6 | C-23 hydroxylation. | Ganoderic Acid DM, Ganoderic Acid TR | Hainanic Acid A, Ganoderic Acid Jc | [7][11] |

| CYP512W2 | C-7/C-11 and C-15 oxidation. | 3-hydroxy-lanosta-8,24-dien-26-oic acid (HLDOA) | Ganoderic Acid Y, Ganodermic Acid Jb | [14] |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are generalized protocols for key experiments.

Heterologous Expression and Functional Characterization of CYP450 Enzymes

This protocol describes the expression of a candidate G. lucidum CYP450 gene in a heterologous host, such as Saccharomyces cerevisiae, to determine its enzymatic function.

Experimental Workflow:

Caption: Workflow for heterologous expression and functional analysis of CYP450s.

Methodology:

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from G. lucidum mycelia or fruiting bodies, followed by first-strand cDNA synthesis using a reverse transcriptase.[15]

-

Gene Cloning: The target CYP450 gene is amplified from the cDNA library by PCR using gene-specific primers and cloned into a suitable yeast expression vector.

-

Yeast Transformation and Culture: The expression vector is transformed into a competent S. cerevisiae strain. Transformed yeast cells are grown in an appropriate selective medium.[12]

-

Microsome Isolation: Yeast cells are harvested, and microsomes containing the expressed CYP450 enzyme are isolated by differential centrifugation.

-

In vitro Enzyme Assay: The enzymatic reaction is typically carried out in a buffer containing the isolated microsomes, a putative substrate (e.g., lanosterol or an intermediate ganoderic acid), and an NADPH-cytochrome P450 reductase system.[12]

-

Product Analysis: The reaction products are extracted with an organic solvent (e.g., ethyl acetate) and analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the novel product.[12][16]

Quantitative Analysis of Ganoderic Acids by HPLC

This protocol outlines a general method for the quantification of ganoderic acids in G. lucidum extracts.

Methodology:

-

Extraction: Dried and powdered G. lucidum fruiting bodies are extracted with a solvent such as 95% ethanol (B145695).[17][18] The extract is then filtered and concentrated.

-

HPLC Analysis: The analysis is performed on a reverse-phase C18 column.[19][20]

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (often with a small amount of acid like acetic acid) is commonly used.[19]

-

Detection: UV detection at a wavelength of approximately 254 nm is typical for ganoderic acids.[19]

-

Quantification: The concentration of the target ganoderic acid is determined by comparing its peak area to a standard curve generated from a purified standard of the compound.[20]

-

Quantitative Data Summary

Quantitative data specifically for the biosynthesis of this compound is limited in the current literature. However, studies on related ganoderic acids and total triterpenoid production provide valuable context.

| Strain/Condition | Compound(s) Measured | Titer/Content | Reference(s) |

| S. cerevisiae expressing cyp5150l8 | 3-hydroxy-lanosta-8, 24-dien-26 oic acid (HLDOA) | 14.5 mg/L | [12] |

| S. cerevisiae expressing cyp5150l8 and cyp5139g1 | 3,28-dihydroxy-lanosta-8,24-dien-26-oic acid (DHLDOA) | 2.2 mg/L | [13] |

| Cultivated Ganoderma spp. | Ganoderic Acid A | 827.50 to 2010.36 µg/g | [19] |

| Cultivated Ganoderma spp. | Ganoderic Acid B | 16.64 to 916.89 µg/g | [19] |

Conclusion and Future Perspectives

The biosynthesis of this compound is a complex process involving the initial synthesis of lanosterol via the mevalonate pathway, followed by a series of specific oxidative modifications catalyzed predominantly by cytochrome P450 enzymes. While significant progress has been made in identifying and characterizing several key CYPs in the ganoderic acid biosynthetic network, the precise enzymes and the exact sequence of reactions leading to this compound remain to be fully elucidated.

Future research should focus on the identification and functional characterization of the specific hydroxylase responsible for the C-20 modification. The application of transcriptomics and metabolomics will be instrumental in identifying candidate genes and tracking the flow of intermediates through the pathway.[6] A deeper understanding of the regulatory mechanisms governing the expression of biosynthetic genes will also be critical.[10] Ultimately, this knowledge will not only unravel the intricate biochemistry of G. lucidum but also pave the way for the metabolic engineering of microbial hosts for the sustainable and high-titer production of this compound and other valuable ganoderic acids for pharmaceutical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. A Review of Ganoderma Triterpenoids and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Lanosterol biosynthesis pathway | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. Lanosterol biosynthesis pathway | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. Frontiers | Transcriptome and metabolome analyses reveal transcription factors regulating ganoderic acid biosynthesis in Ganoderma lucidum development [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Genome-wide identification of CYP450 in Ganoderma lucidum and expression analysis of genes related to ganoderic acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. [Biosynthesis of ganoderic acid and its derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Metabolism of ganoderic acids by a Ganoderma lucidum cytochrome P450 and the 3-keto sterol reductase ERG27 from yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. life.sjtu.edu.cn [life.sjtu.edu.cn]

- 13. Biosynthesis of a novel ganoderic acid by expressing CYP genes from Ganoderma lucidum in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Enhanced Ganoderic Acids Accumulation and Transcriptional Responses of Biosynthetic Genes in Ganoderma lucidum Fruiting Bodies by Elicitation Supplementation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Ganoderic acids-rich ethanol extract from Ganoderma lucidum protects against alcoholic liver injury and modulates intestinal microbiota in mice with excessive alcohol intake - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A Validated Reverse-Phase HPLC Method for Quantitative Determination of Ganoderic Acids A and B in Cultivated Strains of Ganoderma spp. (Agaricomycetes) Indigenous to India - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pesquisa.bvsalud.org [pesquisa.bvsalud.org]

20-Hydroxyganoderic Acid G structure and chemical properties.

For Researchers, Scientists, and Drug Development Professionals

Abstract

20-Hydroxyganoderic Acid G is a highly oxygenated lanostane (B1242432) triterpenoid (B12794562) derived from fungi of the Ganoderma genus, notably Ganoderma curtisii. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities, with a focus on its anti-inflammatory potential. Detailed experimental protocols and an exploration of its mechanism of action involving key signaling pathways are presented to facilitate further research and drug development efforts.

Chemical Structure and Properties

This compound is distinguished by a lanostane skeleton, a tetracyclic triterpene framework, with an additional hydroxyl group at the C-20 position. Its systematic IUPAC name, molecular formula, and other key identifiers are provided below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | (4E)-7-[(1R,3aS,4R,5R,7aS,8R,9R,11aS,11bR)-4,8-dihydroxy-1-(2-hydroxypropan-2-yl)-3a,5,7a,9-tetramethyl-2,6-dioxododecahydro-1H-cyclopenta[a]phenanthren-4-yl]-5-methylhept-4-enoic acid | Inferred from structure |

| Molecular Formula | C30H44O9 | [1][2] |

| Molecular Weight | 548.66 g/mol | [1][2] |

| CAS Number | 400604-12-8 | [1] |

| Appearance | Not specified in literature | |

| Melting Point | Not specified in literature | |

| Optical Rotation | Not specified in literature | |

| Solubility | Soluble in DMSO. Formulations for in vivo use can be prepared in a mixture of DMSO, PEG300, Tween-80, and saline. | [3] |

| InChI Key | HHCQRNABFNZPFW-BETRBYGXSA-N | [2] |

Biological Activities and Quantitative Data

The primary biological activity reported for this compound is its anti-inflammatory effect, particularly in the context of neuroinflammation.

Anti-inflammatory Activity

This compound has been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-activated BV-2 microglial cells. Microglia are the resident immune cells of the central nervous system, and their overactivation contributes to neuroinflammatory processes in various neurological disorders.

Table 2: In Vitro Anti-inflammatory Activity of this compound

| Cell Line | Assay | Endpoint | IC50 (μM) | Source(s) |

| BV-2 (murine microglia) | Nitric Oxide (NO) Production | Inhibition of LPS-induced NO release | 21.33 | [1] |

This finding suggests that this compound has the potential to be a therapeutic agent for neuroinflammatory diseases.[1]

Anticancer and Immunomodulatory Activities

While many ganoderic acids exhibit anticancer and immunomodulatory properties, specific studies quantifying these effects for this compound are limited in the currently available literature. Broader research on ganoderic acids suggests that they can induce apoptosis and cell cycle arrest in various cancer cell lines and modulate immune responses through cytokine regulation.[4][5][6][7] Further investigation is required to determine the specific efficacy of this compound in these areas.

Signaling Pathways

The anti-inflammatory effects of ganoderic acids are often attributed to their modulation of key intracellular signaling pathways that regulate the expression of inflammatory genes. While direct evidence for this compound is still emerging, the known mechanisms of related ganoderic acids provide a strong basis for its likely mode of action.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which produces NO. Several ganoderic acids have been shown to inhibit NF-κB activation in microglia and other immune cells.[8][9][10][11][12][13] It is highly probable that this compound exerts its anti-inflammatory effects by interfering with this pathway, thereby reducing the expression of iNOS and subsequent NO production.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000826) [hmdb.ca]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Anticancer Activity of Ganoderic Acid DM: Current Status and Future Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [PDF] Anticancer Activity of Ganoderic Acid DM: Current Status and Future Perspective | Semantic Scholar [semanticscholar.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Involvement of NFƙB and MAPK signaling pathways in the preventive effects of Ganoderma lucidum on the inflammation of BV-2 microglial cells induced by LPS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nuclear factor-κB/p65 responds to changes in the Notch signaling pathway in murine BV-2 cells and in amoeboid microglia in postnatal rats treated with the γ-secretase complex blocker DAPT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 20-Hydroxyeicosatetraenoic Acid Regulates the Src/EGFR/NF-κB Signaling Pathway Via GPR75 to Activate Microglia and Promote TBI in the Immature Brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Hispidin inhibits LPS-induced nitric oxide production in BV-2 microglial cells via ROS-dependent MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Occurrence and Isolation of 20-Hydroxyganoderic Acid G: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

20-Hydroxyganoderic Acid G is a lanostane-type triterpenoid (B12794562), a class of complex organic compounds widely investigated for their diverse pharmacological activities. This technical guide provides a comprehensive overview of the natural sources, occurrence, and isolation of this compound. It is intended to serve as a resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. The information presented herein is compiled from peer-reviewed scientific literature and aims to provide a detailed understanding of this specific bioactive compound.

Natural Sources and Occurrence

This compound has been identified as a constituent of several species of fungi belonging to the genus Ganoderma. These fungi, commonly known as "Reishi" or "Lingzhi," have a long history of use in traditional Asian medicine. The primary documented natural sources of this compound are the fruiting bodies of these mushrooms.

Specifically, the compound has been isolated from:

-

Ganoderma lucidum : A well-known and widely studied medicinal mushroom, from which a vast array of triterpenoids, including this compound, have been identified.[1]

-

Ganoderma curtisii : An ethanol (B145695) extract of the fruiting bodies of this species has also been shown to contain this compound.[2]

-

Ganoderma neo-japonicum Imazeki : Recent studies have also identified this compound as a chemical constituent of this species.

The occurrence of this compound, like other ganoderic acids, is primarily in the fruiting body of the fungus. The concentration of these compounds can be influenced by various factors, including the specific Ganoderma strain, cultivation conditions, and the developmental stage of the fruiting body.

Quantitative Analysis

While numerous studies have focused on the qualitative identification and isolation of ganoderic acids, specific quantitative data for this compound is not extensively reported in the available literature. Most quantitative analyses on Ganoderma species tend to focus on the total triterpenoid content or the concentration of more abundant ganoderic acids, such as Ganoderic Acid A.

One study on Ganoderma neo-japonicum Imazeki provided mass spectrometry data for this compound, which can be used for its identification and relative quantification.

| Compound | Source | Analytical Method | Observed Mass (m/z) | Reference |

| This compound | Ganoderma neo-japonicum Imazeki | LC-MS | 531.2936 [M-H]⁻ | [3] |

Further research is required to establish the precise concentrations of this compound in various Ganoderma species and to understand how different environmental and genetic factors influence its production.

Biosynthesis of Ganoderic Acids

The biosynthesis of this compound follows the general pathway for triterpenoid synthesis in fungi, starting with the mevalonate (B85504) (MVA) pathway. This pathway produces the precursor lanosterol (B1674476), a 30-carbon tetracyclic triterpene. The structural diversity of ganoderic acids arises from subsequent modifications of the lanosterol backbone by a series of enzymes, most notably cytochrome P450 monooxygenases (CYP450s). These enzymes catalyze hydroxylation and oxidation reactions at various positions on the lanostane (B1242432) skeleton, leading to the vast array of ganoderic acids observed in nature. The hydroxylation at the C-20 position, which characterizes this compound, is a result of such enzymatic modifications.

Experimental Protocols: Isolation and Purification

The isolation of this compound from Ganoderma species generally follows a multi-step procedure involving extraction, fractionation, and chromatography. The following is a generalized protocol based on methods reported in the literature.[1][4]

1. Preparation of Fungal Material:

-

Obtain dried fruiting bodies of a Ganoderma species known to contain this compound.

-

Thoroughly clean the material to remove any contaminants.

-

Grind the dried fruiting bodies into a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.

2. Extraction:

-

Macerate the powdered fungal material with 95% ethanol at a solid-to-liquid ratio of 1:10 (w/v) at room temperature for 24-48 hours with periodic agitation.

-

Alternatively, perform a Soxhlet extraction or an accelerated solvent extraction for higher efficiency.

-

Filter the extract through a suitable filter paper (e.g., Whatman No. 1) to separate the solid residue.

-

Repeat the extraction process on the residue two to three more times to ensure exhaustive extraction.

-

Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

3. Fractionation:

-

Suspend the crude extract in water and perform liquid-liquid partitioning with a nonpolar solvent such as chloroform (B151607) or ethyl acetate. The triterpenoids, including this compound, will preferentially partition into the organic phase.

-

Separate the organic layer and wash it with distilled water to remove any water-soluble impurities.

-

Dry the organic fraction over anhydrous sodium sulfate (B86663) and then evaporate the solvent under reduced pressure to yield a triterpenoid-enriched fraction.

4. Chromatographic Purification:

-

Silica (B1680970) Gel Column Chromatography:

-

Dissolve the triterpenoid-enriched fraction in a minimal amount of a suitable solvent (e.g., chloroform).

-

Load the dissolved sample onto a silica gel column (200-300 mesh) pre-equilibrated with the starting mobile phase.

-

Elute the column with a gradient of chloroform and acetone (B3395972) or a similar solvent system of increasing polarity.

-

Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the target compound.

-

-

Reversed-Phase C18 Column Chromatography:

-

Pool the fractions containing this compound and further purify them on a reversed-phase C18 column.

-

Elute with a gradient of methanol (B129727) and water or acetonitrile (B52724) and water.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Perform final purification using preparative or semi-preparative HPLC on a C18 column.

-

Use an isocratic or gradient elution with a mobile phase such as methanol/water or acetonitrile/water, often with the addition of a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

-

Monitor the elution at a suitable UV wavelength (e.g., 254 nm) and collect the peak corresponding to this compound.

-

5. Structure Elucidation:

-

Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR).

Anti-Inflammatory Signaling Pathway

Ganoderic acids, as a class of compounds, are known to possess significant anti-inflammatory properties. While the specific signaling cascade for this compound is still under detailed investigation, studies on related ganoderic acids and extracts containing them point towards the modulation of key inflammatory pathways. One of the most well-documented mechanisms is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][5][6]

In response to pro-inflammatory stimuli, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the NF-κB dimers (typically p65/p50) to translocate to the nucleus, where they bind to specific DNA sequences and promote the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6. Ganoderic acids are thought to interfere with this cascade, potentially by inhibiting IKK activation or IκB degradation, thereby preventing NF-κB nuclear translocation and subsequent inflammatory gene expression.

Conclusion

This compound is a naturally occurring triterpenoid with potential therapeutic applications, particularly in the realm of anti-inflammatory research. Its presence in various Ganoderma species, coupled with established methods for its isolation, makes it an accessible compound for further investigation. While quantitative data remains limited, the elucidation of its biosynthetic and signaling pathways provides a solid foundation for future studies aimed at optimizing its production and exploring its full pharmacological potential. This guide serves as a foundational resource for scientists and researchers dedicated to advancing the field of natural product-based drug discovery.

References

- 1. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Molecular mechanisms of the chemical constituents from anti-inflammatory and antioxidant active fractions of Ganoderma neo-japonicum Imazeki - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Ganoderic acids alleviate atherosclerosis by inhibiting macrophage M1 polarization via TLR4/MyD88/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Potent Bioactivity of Lanostane Triterpenoids from Ganoderma: A Technical Guide for Drug Discovery

Authored For: Researchers, Scientists, and Drug Development Professionals

Introduction

The medicinal mushroom Ganoderma, particularly the species Ganoderma lucidum, has been a cornerstone of traditional medicine in Asia for centuries. Its profound therapeutic properties are largely attributed to a diverse array of secondary metabolites, among which the lanostane-type triterpenoids are of paramount scientific interest. These highly oxygenated tetracyclic triterpenoids, including numerous ganoderic and lucidenic acids, exhibit a wide spectrum of pharmacological activities, positioning them as promising candidates for novel drug development. This technical guide offers an in-depth exploration of the biological activities of these compounds, presenting quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action to support ongoing research and development efforts.

Biological Activities and Quantitative Data

Lanostane (B1242432) triterpenoids isolated from Ganoderma species demonstrate significant potential in several key therapeutic areas, including oncology, inflammation, and oxidative stress mitigation. The following tables summarize the quantitative data from various in vitro studies, providing a comparative overview of the potency of these compounds.

Cytotoxic Activity against Cancer Cell Lines

A primary focus of Ganoderma triterpenoid (B12794562) research is their anti-cancer potential. These compounds have been shown to inhibit the proliferation of a wide range of cancer cell lines through mechanisms such as the induction of apoptosis and cell cycle arrest.[1][2][3][4] The half-maximal inhibitory concentration (IC50) is a key metric for comparing the cytotoxic potency of these compounds.[5]

Table 1: Cytotoxicity of Lanostane Triterpenoids from Ganoderma spp.

| Compound | Ganoderma Species | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|---|

| Ganoderic Acid A | G. lucidum | HepG2 (Liver Cancer) | 187.6 (24h), 203.5 (48h) | [5] |

| Ganoderic Acid A | G. lucidum | SMMC7721 (Liver Cancer) | 158.9 (24h), 139.4 (48h) | [5] |

| Ganoderic Acid Y | G. lucidum | H460 (Lung Cancer) | 22.4 | [5] |

| 7-Oxo-ganoderic acid Z2 | G. lucidum | H460 (Lung Cancer) | 43.1 | [5] |

| Lucidenic Acid A | G. lucidum | PC-3 (Prostate Cancer) | 35.0 ± 4.1 | [6] |

| Lucidenic Acid A | G. lucidum | HL-60 (Leukemia) | 61 (72h), 142 (24h) | [6] |

| Lucidenic Acid N | G. lucidum | COLO205 (Colon Cancer) | 486 | [6] |

| Lucidenic Acid N | G. lucidum | HepG2 (Liver Cancer) | 230 | [6] |

| Lucidenic Acid N | G. lucidum | HL-60 (Leukemia) | 64.5 | [6] |

| Compound 16 | G. leucocontextum | K562 (Leukemia) | 10-20 | [7] |

| Compound 16 | G. leucocontextum | PC-3 (Prostate Cancer) | 10.8 | [7] |

| Compound 14 | G. leucocontextum | PC-3 (Prostate Cancer) | 14.4 | [7] |

| Ganoderiol F | G. lucidum | MDA-MB-231 (Breast) | 42.0 ± 1.9 | [8] |

| Ganoderic Acid DM | G. lucidum | K562 (Leukemia) | 43.0 ± 0.3 | [8] |

| (5α,24E)-3β-acetoxyl-26-hydroxylanosta-8,24-dien-7-one | G. luteomarginatum | HeLa (Cervical Cancer) | 1.29 | [9] |

| (5α,24E)-3β-acetoxyl-26-hydroxylanosta-8,24-dien-7-one | G. luteomarginatum | A549 (Lung Cancer) | 1.50 |[9] |

Note: IC50 values can vary based on the specific assay conditions, cell line, and exposure time.

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. Lanostane triterpenoids from Ganoderma have demonstrated potent anti-inflammatory effects, primarily by inhibiting the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines in macrophages.[10][11]

Table 2: Anti-inflammatory Activity of Lanostane Triterpenoids from Ganoderma spp.

| Compound | Ganoderma Species | Assay Model | Activity Measured | IC50 (µM) | Reference |

|---|---|---|---|---|---|

| Ganoderterpene A | G. lucidum | LPS-induced BV-2 microglia | NO Production Inhibition | 7.15 | |

| 3-oxo-5α-lanosta-8,24-dien-21-oic acid | G. tsugae | LPS/IFN-γ-induced N9 microglia | NO Production Inhibition | >100 | [12] |

| Tsugaric acid A | G. tsugae | fMLP/CB-stimulated neutrophils | Superoxide Anion Inhibition | 16.2 ± 2.6 | [12] |

| Chizhiene A | G. lucidum | LPS-induced RAW264.7 | NO Production Inhibition | >40 (Dose-dependent inhibition observed) | [13][14] |

| Chizhiene C | G. lucidum | LPS-induced RAW264.7 | NO Production Inhibition | >40 (Dose-dependent inhibition observed) |[13][14] |

Antioxidant Activity

Oxidative stress, caused by an imbalance of free radicals and antioxidants, contributes to cellular damage and aging. Ganoderma triterpenoids possess the ability to scavenge free radicals, thereby mitigating oxidative stress.[15] The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate this activity.

Table 3: Antioxidant Activity of Lanostane Triterpenoids from Ganoderma spp.

| Compound/Extract | Ganoderma Species | Assay | IC50 / EC50 | Reference |

|---|---|---|---|---|

| Lingzhine F | G. lucidum | ABTS Radical Scavenging | EC50: 0.27 ± 0.05 mM | [16] |

| Lingzhine E | G. lucidum | ABTS Radical Scavenging | EC50: 0.59 ± 0.15 mM | [16] |

| Total Triterpenoids (UCEP) | G. lucidum | DPPH Radical Scavenging | EC50: 1775 µg/mL | [15] |

| Total Triterpenoids (UCEP) | G. lucidum | ABTS Radical Scavenging | EC50: 1618 µg/mL | [15] |

| Extracellular Polysaccharides (EPS) | G. lucidum | DPPH Radical Scavenging | IC50: 15.59 ± 0.42 mg/mL |[1] |

Key Signaling Pathways and Mechanisms of Action

The biological effects of Ganoderma triterpenoids are mediated through their interaction with complex cellular signaling networks. Understanding these pathways is crucial for targeted drug development.

Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[10] In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein, IκBα. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a cascade that leads to the phosphorylation and degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Several Ganoderma triterpenoids exert their anti-inflammatory effects by blocking this pathway, often by preventing the degradation of IκBα.[10]

Induction of Mitochondria-Mediated Apoptosis

Many ganoderic acids, including Ganoderic Acid TR, trigger the intrinsic pathway of apoptosis, a critical process for eliminating cancer cells.[1] This is achieved by modulating key regulatory proteins of the Bcl-2 family. Upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2 lead to an increased Bax/Bcl-2 ratio. This disrupts the mitochondrial outer membrane, causing the release of cytochrome c, which in turn activates a cascade of caspases (caspase-9 and caspase-3), the executioners of apoptosis.[1]

Experimental Protocols

Reproducibility is fundamental to scientific advancement. This section provides detailed methodologies for key in vitro assays used to evaluate the biological activities of Ganoderma triterpenoids.

General Workflow for Triterpenoid Bioactivity Screening

The process of identifying and characterizing bioactive triterpenoids from Ganoderma follows a systematic workflow, from initial extraction to detailed mechanistic studies.

Cytotoxicity: MTT Cell Proliferation Assay

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of natural products.[3] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

-

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.[3]

-

Materials:

-

Target cancer cell lines (e.g., HepG2, A549, PC-3).

-

96-well microtiter plates.

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).

-

Test triterpenoid compound, dissolved in DMSO to create a stock solution.

-

MTT solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

-

Microplate reader.

-

-

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Treatment: Prepare serial dilutions of the triterpenoid stock solution in culture medium. Replace the old medium with 100 µL of medium containing the various concentrations of the test compound. Include wells for a negative control (medium only) and a vehicle control (medium with the same percentage of DMSO used for the highest test concentration).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals. Mix gently by pipetting or shaking.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

-

Antioxidant: DPPH Radical Scavenging Assay

This assay is a rapid and simple method to evaluate the free radical scavenging activity of compounds.[7]

-

Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical is a stable free radical that has a deep violet color in solution. When it accepts an electron or hydrogen radical from an antioxidant compound, it becomes reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity.[4][7]

-

Materials:

-

DPPH solution (typically 0.1 mM in methanol (B129727) or ethanol).

-

Test triterpenoid compound, dissolved in methanol or ethanol.

-

Positive control (e.g., Ascorbic acid or Trolox).

-

96-well microtiter plate or spectrophotometer cuvettes.

-

Spectrophotometer or microplate reader.

-

-

Procedure:

-

Reagent Preparation: Prepare a fresh working solution of DPPH in methanol. Protect the solution from light.

-

Assay Setup: In a 96-well plate, add 100 µL of the triterpenoid solution at various concentrations to different wells.

-

Reaction Initiation: Add 100 µL of the DPPH solution to each well. Include a blank (solvent only) and a positive control.

-

Incubation: Mix thoroughly and incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).[7]

-

Absorbance Measurement: Measure the absorbance of each well at 517 nm.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. Plot the percentage of scavenging activity against the compound concentration to determine the IC50 value.

-

Conclusion

The lanostane triterpenoids from Ganoderma represent a rich and diverse source of bioactive molecules with significant therapeutic potential. Their demonstrated cytotoxic, anti-inflammatory, and antioxidant activities, mediated through the modulation of key cellular signaling pathways, underscore their importance in modern drug discovery. The quantitative data and detailed protocols presented in this guide are intended to serve as a valuable resource for researchers and scientists, facilitating further investigation into these promising natural compounds and accelerating their translation into novel therapeutic agents. Continued exploration of the structure-activity relationships and in vivo efficacy of these compounds will be critical in unlocking their full potential for human health.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Anticancer Activity of Ganoderic Acid DM: Current Status and Future Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Cytotoxic lanostane-type triterpenoids from the fruiting bodies of Ganoderma lucidum and their structure–activity relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lanostane triterpenoids from Ganoderma luteomarginatum and their cytotoxicity against four human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Triterpenoids from Ganoderma lucidum and Their Potential Anti-inflammatory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. imispain.com [imispain.com]

- 13. Ganoderma lucidum-Derived Meroterpenoids Show Anti-Inflammatory Activity In Vitro | MDPI [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. jocpr.com [jocpr.com]

- 16. Triterpenes and Aromatic Meroterpenoids with Antioxidant Activity and Neuroprotective Effects from Ganoderma lucidum - PMC [pmc.ncbi.nlm.nih.gov]

The Myco-Alchemists: A Technical Guide to the Discovery and Chemistry of Ganoderic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

For millennia, Ganoderma lucidum, the revered "mushroom of immortality," has been a cornerstone of traditional Eastern medicine. However, it was not until the latter half of the 20th century that the scientific community began to unravel the mycochemical intricacies responsible for its purported therapeutic effects. This technical guide delves into the discovery and history of ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids that represent one of the most significant bioactive constituents of Ganoderma. We will explore the key milestones in their isolation and characterization, provide detailed experimental protocols, and present quantitative data to offer a comprehensive resource for researchers and drug development professionals.

A Journey Through Time: The Discovery and History of Ganoderic Acids

The scientific exploration of the chemical constituents of Ganoderma fungi gained significant momentum in the early 1980s. Prior to this, the mushroom's medicinal properties were largely attributed to its polysaccharide content. The landmark moment in the history of ganoderic acids arrived in 1982 when Japanese researchers T. Kubota, Y. Asaka, I. Miura, and H. Mori first reported the isolation and structural elucidation of ganoderic acids A and B from the fruiting bodies of Ganoderma lucidum.[1][2] This discovery opened a new frontier in the myco-chemistry of this fungus, shifting the research focus to its non-polar, triterpenoid-rich fractions.

Following this initial breakthrough, the subsequent decades witnessed an exponential increase in the number of identified ganoderic acids and related triterpenoids. To date, over 150 distinct ganoderic acids have been isolated and characterized from various Ganoderma species.[3][4] These compounds are all derivatives of lanosterol, a tetracyclic triterpene, and their structural diversity arises from variations in their side chains and the degree of oxidation of the lanostane (B1242432) skeleton.

The timeline of ganoderic acid research is marked by the continuous refinement of analytical techniques, which has enabled the isolation and identification of an ever-expanding array of these complex molecules. Early research relied heavily on classical chromatographic methods and spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[3][5] The advent of High-Performance Liquid Chromatography (HPLC), particularly in its preparative and semi-preparative formats, revolutionized the purification of individual ganoderic acids.[3][6] More recently, the coupling of liquid chromatography with mass spectrometry (LC-MS) has provided a powerful tool for the rapid identification and quantification of these compounds in complex extracts.[7]

From Fungus to Flask: Experimental Protocols for Ganoderic Acid Extraction and Purification

The isolation of pure ganoderic acids from Ganoderma species is a multi-step process that requires careful optimization of extraction and chromatographic conditions. The following protocols are a synthesis of established methodologies and provide a robust framework for obtaining these valuable compounds.

Preparation of Fungal Material

The starting material for ganoderic acid extraction is typically the dried fruiting bodies of Ganoderma lucidum or other Ganoderma species.

-

Drying: The fresh fruiting bodies are first cleaned of any debris and then dried to a constant weight. This is commonly achieved by oven-drying at a temperature of 60-70°C for 24-48 hours.

-

Pulverization: The dried mushroom is then ground into a fine powder (typically 40-60 mesh) to increase the surface area for efficient solvent extraction.

Solvent Extraction

Ganoderic acids are non-polar compounds, and their extraction is typically achieved using organic solvents.

-

Soxhlet Extraction: A traditional and effective method involves the exhaustive extraction of the powdered mushroom with a solvent like 95% ethanol (B145695) in a Soxhlet apparatus for 24 hours.

-

Maceration: A simpler, though potentially less efficient, method is maceration, where the powdered mushroom is soaked in a solvent (e.g., 95% ethanol) at room temperature for an extended period (e.g., 24-72 hours) with occasional agitation.

-

Ultrasound-Assisted Extraction (UAE): A more modern and efficient technique utilizes ultrasonic waves to disrupt the fungal cell walls, enhancing solvent penetration and reducing extraction time.

The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator to yield a thick, resinous material.

Fractionation and Purification

The crude extract is a complex mixture of various compounds, and a series of chromatographic steps are necessary to isolate individual ganoderic acids.

-

Silica (B1680970) Gel Column Chromatography: The crude extract is often first subjected to silica gel column chromatography. The column is typically eluted with a gradient of chloroform (B151607) and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol. Fractions are collected and monitored by Thin-Layer Chromatography (TLC) to identify those containing triterpenoids.

-

Preparative High-Performance Liquid Chromatography (HPLC): The triterpenoid-rich fractions obtained from silica gel chromatography are then further purified using preparative or semi-preparative HPLC. A reversed-phase C18 column is commonly used, with a mobile phase consisting of a gradient of acetonitrile (B52724) and water, often with the addition of a small amount of acid (e.g., 0.1% acetic acid or formic acid) to improve peak shape. The elution is monitored at a specific wavelength (typically around 252 nm), and the peaks corresponding to individual ganoderic acids are collected.

Quantitative Data at a Glance

The yield and purity of ganoderic acids can vary significantly depending on the Ganoderma species, cultivation conditions, and the extraction and purification methods employed. The following tables summarize key quantitative data from various studies to provide a comparative overview.

Table 1: Extraction Yields of Crude Ganoderic Acids

| Ganoderma Species | Extraction Method | Solvent | Yield (%) | Reference |

| G. tsugae | Maceration | Acidic Ethyl Acetate | 4.2 | [8] |

| G. lucidum | Soxhlet | 95% Ethanol | Not Specified | [7] |

| G. lucidum | Hot Solvent Extraction | Ethanol | 1.74 | [9] |

| G. lucidum | Hot Solvent Extraction | Water | 1.56 | [9] |

Table 2: Purity and Yield from Preparative HPLC

| Ganoderic Acid | Starting Material | Purity (%) | Yield (mg from g of crude) | Reference |

| Ganoderic Acid A | 5 g of AESM* | >98 | >100 | [8] |

| Ganoderic Acid S | 300 mg crude triterpenes | 83.0 | 3.7 | [10] |

| Ganoderic Acid T | 300 mg crude triterpenes | 97.8 | 25.7 | [10] |

| Ganoderol B | 300 mg crude triterpenes | 90.4 | 16.4 | [10] |

*AESM: Acidic Ethyl Acetate Soluble Material

Table 3: HPLC and UPLC-MS/MS Analytical Parameters

| Parameter | Method 1 (HPLC) | Method 2 (UPLC-MS/MS) |

| Column | Lichrosorb RP-18 (7 µm, 250 x 25 mm) | ACQUITY UPLC BEH C18 |

| Mobile Phase | Acetonitrile : 2% Acetic Acid (gradient) | 0.1% Formic Acid in Water and Acetonitrile (gradient) |

| Flow Rate | 7.8 mL/min | Not Specified |

| Detection | UV at 252 nm | ESI in negative mode (MRM) |

| Reference | [8] | [11] |

Elucidating the Molecular Mechanisms: Signaling Pathways Modulated by Ganoderic Acids

A significant body of research has focused on understanding the molecular mechanisms underlying the diverse biological activities of ganoderic acids. These compounds have been shown to modulate several key signaling pathways involved in inflammation and cancer.

Anti-inflammatory Effects via NF-κB Signaling

Chronic inflammation is a key driver of many diseases. Ganoderic acids have demonstrated potent anti-inflammatory effects, primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][12][13] NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes.

The diagram below illustrates the inhibitory effect of ganoderic acids on the NF-κB signaling pathway.

Inhibition of the NF-κB signaling pathway by ganoderic acids.

Induction of Apoptosis in Cancer Cells

Ganoderic acids have also been extensively studied for their anti-cancer properties, with many studies demonstrating their ability to induce apoptosis, or programmed cell death, in various cancer cell lines.[6][14] This is a critical mechanism for eliminating malignant cells. The apoptotic cascade can be initiated through both extrinsic (death receptor-mediated) and intrinsic (mitochondria-mediated) pathways.

The following diagram illustrates the key steps in the ganoderic acid-induced apoptotic pathway.

Induction of apoptosis by ganoderic acids via the intrinsic pathway.

Conclusion

The discovery of ganoderic acids marked a pivotal moment in the scientific understanding of the medicinal properties of Ganoderma lucidum. From their initial isolation in the early 1980s to the ongoing exploration of their complex pharmacology, these triterpenoids have emerged as a rich source of potential therapeutic agents. This technical guide provides a foundational resource for researchers, summarizing the historical context, detailing essential experimental protocols, and presenting key quantitative data. The elucidation of their mechanisms of action, particularly their ability to modulate critical signaling pathways like NF-κB and apoptosis, continues to fuel interest in their development for the treatment of inflammatory diseases and cancer. As analytical techniques become even more sophisticated, the myco-chemical landscape of Ganoderma will undoubtedly reveal further treasures, solidifying the legacy of this ancient remedy in modern science.

References

- 1. Involvement of NFƙB and MAPK signaling pathways in the preventive effects of Ganoderma lucidum on the inflammation of BV-2 microglial cells induced by LPS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ganoderic acids suppress growth and angiogenesis by modulating the NF-κB signaling pathway in breast cancer cells. | Semantic Scholar [semanticscholar.org]

- 3. Deacetyl Ganoderic Acid F Inhibits LPS-Induced Neural Inflammation via NF-κB Pathway Both In Vitro and In Vivo [mdpi.com]

- 4. [Application of 2d NMR techniques in the structure determination of ganosporelactone A and B] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. jfda-online.com [jfda-online.com]

- 9. researchgate.net [researchgate.net]

- 10. Preparative isolation of ganoderic acid S, ganoderic acid T and ganoderol B from Ganoderma lucidum mycelia by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benthamdirect.com [benthamdirect.com]

- 12. benchchem.com [benchchem.com]

- 13. Deacetyl Ganoderic Acid F Inhibits LPS-Induced Neural Inflammation via NF-κB Pathway Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ganoderic acid T improves the radiosensitivity of HeLa cells via converting apoptosis to necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Potential of 20-Hydroxyganoderic Acid G: A Technical Guide for Researchers

For Immediate Release

This technical whitepaper provides a comprehensive overview of the physicochemical properties, biological activities, and associated experimental methodologies for 20-Hydroxyganoderic Acid G, a promising lanostane (B1242432) triterpenoid (B12794562) isolated from Ganoderma species. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound.

Physicochemical Properties

This compound is a highly oxygenated lanostanoid. Its fundamental physicochemical characteristics are summarized below. It is important to note a persistent ambiguity in scientific literature and databases between "Ganoderic Acid G" (with a molecular formula of C30H44O8) and "this compound" (C30H44O9). The data presented here pertains to this compound unless otherwise specified.

| Property | Value | Reference |

| Molecular Formula | C30H44O9 | [1] |

| Molecular Weight | 548.66 g/mol | [2] |

| Melting Point | 224-226 °C (for Ganoderic Acid G, C30H44O8) | |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. A stock solution of 12 mg/mL (22.53 mM) in DMSO is achievable with sonication. For in vivo studies, a formulation of 2 mg/mL (3.75 mM) can be prepared in 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline. | [] |

| Spectroscopic Data | 13C NMR: Spectroscopic data is available in various databases. A comprehensive list of chemical shifts is yet to be definitively assigned specifically to the 20-hydroxy derivative. Mass Spectrometry: As a member of the ganoderic acid family, it exhibits characteristic fragmentation patterns, including the loss of a C5H8O2 side chain (100 Da) and successive water molecules. | [4] |

Biological Activity and Mechanism of Action

This compound has demonstrated significant anti-inflammatory and immunomodulatory activities. Its primary mechanism of action involves the inhibition of key inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the p50/p65 NF-κB dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including TNF-α, IL-6, and IL-1β. This compound has been shown to inhibit this cascade by preventing the phosphorylation and degradation of IκBα, thereby sequestering the p50/p65 dimer in the cytoplasm.

Modulation of the MAPK Signaling Pathway

The MAPK pathway, comprising cascades such as ERK, JNK, and p38, is another critical regulator of cellular responses to external stimuli, including inflammation. This compound has been observed to modulate the phosphorylation of key kinases within these cascades, leading to a downstream reduction in the expression of inflammatory mediators. The precise hierarchical effects can vary depending on the cell type and stimulus.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the biological activity of this compound.

Cell Viability and Cytotoxicity (MTT Assay)

This protocol is designed to determine the cytotoxic effects of this compound on a selected cell line.

Materials:

-

96-well cell culture plates

-

Selected cell line (e.g., RAW 264.7 macrophages, HT-29 colon cancer cells)

-

Complete cell culture medium

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of this compound in culture medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.1%.

-

Remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include wells with medium and DMSO as a vehicle control.

-

Incubate the plate for the desired time period (e.g., 24 or 48 hours).

-

Add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100%.

Western Blot Analysis of NF-κB and MAPK Pathway Proteins

This protocol outlines the procedure for detecting the phosphorylation status and total protein levels of key signaling molecules.

Materials:

-

6-well cell culture plates

-

Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-p38, anti-p38, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) detection reagent

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and treat with this compound and/or an inflammatory stimulus (e.g., LPS) for the desired time.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Determine protein concentration using a BCA assay.

-

Denature protein lysates by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect protein bands using an ECL reagent and an imaging system.

-

Quantify band intensities and normalize to a loading control like β-actin.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol is for quantifying the mRNA levels of pro-inflammatory cytokines.

Materials:

-

6-well cell culture plates

-

TRIzol reagent or other RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green or TaqMan qPCR master mix

-

qPCR primers for target genes (e.g., TNF-α, IL-6, IL-1β) and a housekeeping gene (e.g., GAPDH, ACTB)

-

Real-time PCR system

Procedure:

-

Treat cells as described for Western blotting.

-

Extract total RNA from the cells using TRIzol or a similar reagent.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Conclusion

This compound presents a compelling profile as a potential therapeutic agent, primarily through its potent anti-inflammatory effects mediated by the inhibition of the NF-κB and MAPK signaling pathways. The experimental protocols provided herein offer a robust framework for further investigation into its mechanisms of action and therapeutic applications. Further research is warranted to fully elucidate its physicochemical properties and to explore its efficacy in preclinical models of inflammatory diseases.

References

- 1. 20-hydroxylganoderic acid G | C30H44O9 | CID 139586678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ganoderic Acid D | C30H44O8 | CID 73657193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]

Therapeutic Potential of Ganoderma Triterpenes: A Technical Guide for Researchers

Introduction

Ganoderma, a genus of polypore mushrooms, has been a cornerstone of traditional medicine in Asia for centuries, revered for its purported health-promoting and longevity-enhancing properties. Modern scientific inquiry has begun to validate these ancient claims, particularly focusing on the pharmacological activities of its secondary metabolites. Among these, the triterpenoids, a class of structurally diverse and highly oxygenated lanostanoids, have emerged as potent agents with significant therapeutic potential.[1][2][3] These compounds are biosynthesized via the mevalonate (B85504) (MVA) pathway and are recognized as one of the primary contributors to Ganoderma's medicinal effects, which include anticancer, anti-inflammatory, neuroprotective, and antioxidant activities.[3][4][5]

This technical guide provides an in-depth overview of the current research on the therapeutic potential of Ganoderma triterpenes, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms to support researchers, scientists, and drug development professionals.

Anticancer Properties of Ganoderma Triterpenes

Ganoderma lucidum triterpenoids (GLTs) exhibit a broad spectrum of anticancer properties, including anti-proliferative, anti-metastatic, and anti-angiogenic activities.[1] Their mechanisms of action are multifaceted, targeting key pathways involved in cancer cell survival and progression.

Mechanisms of Action

1.1.1. Induction of Cell Cycle Arrest and Apoptosis GLTs have been shown to induce cell cycle arrest at the G1 or G2/M phase in various cancer cell lines.[1] For instance, Ganoderic acid DM (GA-DM) has been shown to mediate G1 cell cycle arrest in breast cancer cells by decreasing the protein levels of CDK2, CDK6, and cyclin D1. This cell cycle blockade is often a prelude to apoptosis. GLTs primarily induce apoptosis through the intrinsic, mitochondria-mediated pathway. This involves the upregulation of pro-apoptotic proteins like Bax, the downregulation of anti-apoptotic proteins such as Bcl-2, and the subsequent activation of effector caspases like caspase-3, -7, and -9.[6]

1.1.2. Inhibition of Metastasis and Angiogenesis The metastatic cascade involves cell adhesion, migration, and invasion. GLTs have demonstrated the ability to inhibit these processes. Studies show that GLTs can regulate matrix metalloproteinases (MMPs), enzymes crucial for the degradation of the extracellular matrix, thereby impeding cancer cell invasion.[7] Furthermore, triterpenoid (B12794562) extracts have been found to possess anti-angiogenesis effects, which are critical for preventing the formation of new blood vessels that supply nutrients to tumors.[8]

1.1.3. Modulation of Signaling Pathways The anticancer effects of GLTs are mediated by their influence on several critical signaling pathways. They have been reported to inhibit the activity of transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are pivotal in cancer cell proliferation and survival.[1] The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, often hyperactivated in cancer, is another key target that is suppressed by GLT treatment.[8]

Caption: Intrinsic apoptosis pathway induced by Ganoderma triterpenes.

Quantitative Data: Cytotoxicity

The in vitro cytotoxic effects of various Ganoderma triterpenes are commonly evaluated using the half-maximal inhibitory concentration (IC50), which measures the potency of a substance in inhibiting cell growth.

| Triterpenoid / Extract | Cancer Cell Line | IC50 Value (µM) | Reference |

| Ganoderiol F | HeLa (Cervical) | 8 µM | [8] |

| Lucidenic acid A | Hep G2 (Liver) | Significant Activity | [9] |

| Lucidenic acid N | P-388 (Leukemia) | Significant Activity | [9] |

| Ganoderic acid E | Hep G2 (Liver) | Significant Activity | [9] |

| Ganoderenic acid D | Hep G2 (Liver) | 0.14 mg/mL | [10][11] |

| Ganoderenic acid D | HeLa (Cervical) | 0.18 mg/mL | [10][11] |

| Ganoderic Acid DM | PC-3 (Prostate) | 10.6 µM (5α-reductase inhibition) | [3] |

Note: Direct comparison of IC50 values should be done with caution due to variations in experimental conditions, such as incubation time and specific assays used.

Anti-inflammatory Properties

Chronic inflammation is a key driver of various diseases. GLTs have demonstrated potent anti-inflammatory effects by targeting the molecular pathways that orchestrate the inflammatory response.[12][13]

Mechanisms of Action

The anti-inflammatory effects of GLTs are primarily mediated through the inhibition of the NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways.[12][14] In LPS-stimulated macrophages, GLTs suppress the secretion of pro-inflammatory cytokines like TNF-α and IL-6, as well as inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2).[12] This is achieved by:

-

Inhibiting NF-κB Activation: GLTs prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This action sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus where it would initiate the transcription of pro-inflammatory genes.[12][15]

-

Suppressing MAPK Phosphorylation: GLTs down-regulate the LPS-induced phosphorylation of key MAPK members, including ERK1/2 and JNK, which are upstream regulators of inflammatory responses.[12][14]

-

Inhibiting AP-1 Activity: The transcription factor AP-1, another crucial regulator of inflammation, is also inhibited by GLT treatment.[12]

Caption: Inhibition of NF-κB and MAPK pathways by Ganoderma triterpenes.

Neuroprotective Effects

Oxidative stress and neuroinflammation are implicated in the pathogenesis of neurodegenerative diseases. Ganoderma triterpenes have shown promise as neuroprotective agents due to their potent antioxidant and anti-inflammatory activities.[16][17]

Mechanisms of Action

Studies have demonstrated that certain triterpenoids and aromatic meroterpenoids isolated from G. lucidum exhibit significant neuroprotective effects in vitro.[16][18] They can protect neuronal cells (e.g., SH-SY5Y) from damage induced by oxidative stressors like hydrogen peroxide (H₂O₂) and amyloid-beta (Aβ) peptides.[16] The protective mechanisms include:

-

Antioxidant Activity: GLTs possess strong free radical scavenging capabilities, which helps to mitigate oxidative damage to neuronal cells.[16][18]

-

Anti-inflammatory Effects in the CNS: By inhibiting inflammatory pathways, GLTs can reduce neuroinflammation, a key component in the progression of diseases like Alzheimer's.[19][20]

-

Neurotrophic Activity: Some triterpenoids have been found to promote neuronal survival, exhibiting effects similar to nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF).[21]

Quantitative Data: Neuroprotection

| Compound | Cell Line | Insult | Concentration | Cell Survival Rate | Reference |

| Compound 1 (new lanostanoid) | SH-SY5Y | 25 µM Aβ₂₅₋₃₅ | 40 µM | 72.4% | [16] |

| Lingzhine E | SH-SY5Y | 25 µM Aβ₂₅₋₃₅ | 40 µM | 77.1% | [16] |

| Lingzhine F | SH-SY5Y | 25 µM Aβ₂₅₋₃₅ | 40 µM | 80.2% | [16] |

Experimental Protocols

Reproducibility is paramount in scientific research. This section provides standardized protocols for key in vitro assays used to evaluate the therapeutic potential of Ganoderma triterpenes.

Caption: General experimental workflow for in vitro evaluation.

Extraction and Isolation of Triterpenes

The extraction of triterpenes is typically achieved using organic solvents.

-

Preparation: The fruiting bodies of Ganoderma lucidum are dried and ground into a fine powder.

-

Extraction: The powder is extracted with a solvent such as ethanol (B145695), methanol, or acetone. Optimized methods like heat-assisted or ultrasound-assisted extraction can enhance yield.[22][23] For instance, an optimal condition for ethanol extraction was determined to be 60.22°C for 6 hours.[10][11]

-

Purification: The crude extract is concentrated and can be further purified by various chromatographic techniques, including normal and reverse-phase High-Performance Liquid Chromatography (HPLC), to isolate individual triterpenoid compounds.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[24][25]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[24][25]

-

Treatment: Aspirate the medium and treat the cells with various concentrations of Ganoderma triterpenes. Include a vehicle control (e.g., DMSO) and an untreated control. Incubate for a desired period (e.g., 24, 48, or 72 hours).[24]

-

MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[24]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting viability against compound concentration.[24]

Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[24]

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of Ganoderma triterpenes for the selected time.

-

Cell Harvesting: Harvest the cells (including floating and adherent cells) by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both stains.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses the DNA-intercalating dye propidium iodide (PI) to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[24][25]

-

Cell Seeding and Treatment: Seed cells and treat with Ganoderma triterpenes as described for the apoptosis assay.[24]

-

Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight.[24][25]

-

Staining: Wash the cells with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (to prevent staining of RNA). Incubate in the dark for 30 minutes.[24][25]

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[25]

Conclusion and Future Perspectives

Ganoderma triterpenes represent a rich and valuable source of bioactive compounds with significant therapeutic potential. Extensive research has provided compelling evidence for their anticancer, anti-inflammatory, and neuroprotective activities, underpinned by their ability to modulate key cellular signaling pathways.[1] The quantitative data and established experimental protocols summarized in this guide provide a solid foundation for further investigation. However, while in vitro and in vivo studies are promising, more research and well-designed clinical trials are necessary to fully exploit these compounds for therapeutic applications.[1] Future work should focus on elucidating the structure-activity relationships of individual triterpenoids, optimizing drug delivery systems to improve bioavailability, and conducting rigorous clinical evaluations to translate the vast potential of Ganoderma triterpenes into novel treatments for a range of human diseases.

References

- 1. Anti-cancer properties of triterpenoids isolated from Ganoderma lucidum - a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MAJOR BIOACTIVE TRITERPENOIDS FROM GANODERMA SPECIES AND THEIR THERAPEUTIC ACTIVITY: A REVIEW | Semantic Scholar [semanticscholar.org]

- 3. A Review of Ganoderma Triterpenoids and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The Pharmacological Effects of Triterpenoids from Ganoderma lucidum and the Regulation of Its Biosynthesis [scirp.org]

- 6. Inhibitory effects of Ganoderma lucidum triterpenoid on the growth and metastasis of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anticancer effect of triterpenes from Ganoderma lucidum in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ss3-production-public.s3.amazonaws.com [ss3-production-public.s3.amazonaws.com]

- 9. researchgate.net [researchgate.net]

- 10. Extraction optimisation and isolation of triterpenoids from Ganoderma lucidum and their effect on human carcinoma cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Suppression of the inflammatory response by triterpenes isolated from the mushroom Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Protective effect of triterpenes of Ganoderma lucidum on lipopolysaccharide-induced inflammatory responses and acute liver injury: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 15. Anti-inflammatory effects of Ganoderma lucidum sterols via attenuation of the p38 MAPK and NF-κB pathways in LPS-induced RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. The Biological Activity of Ganoderma lucidum on Neurodegenerative Diseases: The Interplay between Different Active Compounds and the Pathological Hallmarks - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Triterpenes and Aromatic Meroterpenoids with Antioxidant Activity and Neuroprotective Effects from Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The magical effects of Ganoderma lucidum triterpenoids - FocusHerb [focusherb.com]

- 20. Molecular mechanisms of the chemical constituents from anti-inflammatory and antioxidant active fractions of Ganoderma neo-japonicum Imazeki - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Triterpenoids with neurotrophic activity from Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Extraction of triterpenoids and phenolic compounds from Ganoderma lucidum: optimization study using the response surface methodology - Food & Function (RSC Publishing) [pubs.rsc.org]

- 23. Optimization of ultrasonic-assisted extraction of polysaccharides and triterpenoids from the medicinal mushroom Ganoderma lucidum and evaluation of their in vitro antioxidant capacities | PLOS One [journals.plos.org]

- 24. benchchem.com [benchchem.com]

- 25. benchchem.com [benchchem.com]

The Anti-inflammatory Potential of 20-Hydroxyganoderic Acid G: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract